

# Protocol for Radiolabeling Etarfolatide with Technetium-99m

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## Compound of Interest

Compound Name: *Folcepri*

Cat. No.: *B15179267*

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## Application Notes

### Introduction

Etarfolatide is a folate receptor-targeting small molecule that, when radiolabeled with technetium-99m ( $^{99m}\text{Tc}$ ), becomes a diagnostic imaging agent for Single Photon Emission Computed Tomography (SPECT). This agent, also known as  $^{99m}\text{Tc}$ -etarfolatide or **Folcepri®**, is utilized to identify cells that overexpress folate receptors, a common characteristic of various cancers, including ovarian and non-small cell lung cancer. The detection of folate receptor-positive tumors can aid in patient selection for folate-targeted therapies.[1][2] The radiolabeling process is streamlined through the use of a sterile, lyophilized "cold kit" formulation.

### Principle of the Procedure

The radiolabeling of etarfolatide with  $^{99m}\text{Tc}$  is a straightforward process involving the reconstitution of a lyophilized kit with a sterile, oxidant-free solution of sodium pertechnetate ( $\text{Na}^{99m}\text{TcO}_4$ ) obtained from a commercially available  $^{99m}\text{Mo}/^{99m}\text{Tc}$  generator. The kit contains etarfolatide, a reducing agent (stannous chloride), and other excipients. The stannous ions ( $\text{Sn}^{2+}$ ) reduce the pertechnetate ( $\text{Tc}^{7+}$ ), allowing the resulting technetium-99m to form a stable chelate with the etarfolatide molecule.

## Experimental Protocols

## 1. Materials and Equipment

- Etarfolatide (**Folcepri®**) cold kit vial
- Sterile, oxidant-free Sodium Pertechnetate ( $^{99m}\text{Tc}$ ) Injection, USP
- Sterile 0.9% Sodium Chloride Injection, USP
- Lead-shielded vial container
- Syringes (1 mL, 3 mL, 5 mL)
- Sterile needles (25G or similar)
- Alcohol swabs
- Dose calibrator
- Instant Thin-Layer Chromatography (ITLC-SG) strips
- Developing solvents (e.g., Acetone, Saline)
- Radio-TLC scanner or gamma counter

## 2. Radiolabeling Procedure

- Preparation:
  - Visually inspect the etarfolatide cold kit for any damage or discoloration.
  - Allow the vial to come to room temperature if stored refrigerated.
  - Using a dose calibrator, measure the activity of the sodium pertechnetate ( $^{99m}\text{Tc}$ ) eluate.  
The required activity will depend on the number of patient doses to be prepared.
- Reconstitution:
  - Place the etarfolatide vial in a lead-shielded container.

- Aseptically add a specific volume of sterile 0.9% Sodium Chloride Injection, USP to the vial to dissolve the lyophilized powder. Gently swirl the vial until the contents are completely dissolved.
- Aseptically add the required activity of sodium pertechnetate ( $^{99m}\text{Tc}$ ) injection to the etarfolatide vial.
- Incubation:
  - Gently swirl the vial to ensure thorough mixing of the contents.
  - Allow the vial to incubate at room temperature for a specified period (typically 15-20 minutes) to allow for the radiolabeling reaction to complete.
- Final Preparation:
  - After incubation, visually inspect the final radiolabeled solution for any particulate matter or discoloration. The solution should be clear and colorless.
  - Measure the total radioactivity of the prepared  $^{99m}\text{Tc}$ -etarfolatide solution using a dose calibrator.
  - Calculate the radiochemical concentration (MBq/mL or mCi/mL).
  - The prepared  $^{99m}\text{Tc}$ -etarfolatide is now ready for quality control testing and subsequent patient administration.

### 3. Quality Control

#### Radiochemical Purity (RCP) Determination using Instant Thin-Layer Chromatography (ITLC)

The primary quality control test for  $^{99m}\text{Tc}$ -etarfolatide is the determination of its radiochemical purity. This is crucial to ensure that the majority of the radioactivity is bound to the etarfolatide molecule and to quantify the levels of impurities, which are typically free pertechnetate ( $^{99m}\text{TcO}_4^-$ ) and hydrolyzed-reduced technetium ( $^{99m}\text{TcO}_2$ ).

- Procedure:

- Prepare two ITLC-SG strips. Mark an origin line on each strip.
- Spot a small drop of the  $^{99m}\text{Tc}$ -etarfolatide solution onto the origin of each strip.
- Develop the first strip in a chromatography chamber containing acetone as the mobile phase.
- Develop the second strip in a chromatography chamber containing 0.9% sodium chloride (saline) as the mobile phase.
- Allow the solvent front to travel near the top of the strips.
- Remove the strips and allow them to dry.
- Using a radio-TLC scanner or by cutting the strips and using a gamma counter, determine the distribution of radioactivity on each strip.
- Interpretation of Results:
  - Acetone Strip: Free pertechnetate ( $^{99m}\text{TcO}_4^-$ ) is soluble in acetone and will migrate with the solvent front ( $R_f = 0.9-1.0$ ). The  $^{99m}\text{Tc}$ -etarfolatide and hydrolyzed-reduced technetium will remain at the origin ( $R_f = 0.0-0.1$ ).
  - Saline Strip:  $^{99m}\text{Tc}$ -etarfolatide and free pertechnetate ( $^{99m}\text{TcO}_4^-$ ) are soluble in saline and will migrate with the solvent front ( $R_f = 0.9-1.0$ ). Hydrolyzed-reduced technetium is insoluble and will remain at the origin ( $R_f = 0.0-0.1$ ).
- Calculation of Radiochemical Purity:
  - % Free Pertechnetate = (Counts at solvent front of acetone strip / Total counts on acetone strip) x 100
  - % Hydrolyzed-Reduced Technetium = (Counts at origin of saline strip / Total counts on saline strip) x 100
  - %  $^{99m}\text{Tc}$ -etarfolatide (RCP) = 100% - (% Free Pertechnetate + % Hydrolyzed-Reduced Technetium)

## Data Presentation

Table 1: Composition of Etarfolatide (**Folcepri®**) Cold Kit

Component	Quantity per Vial	Purpose
Etarfolatide	0.10 mg	Active substance, targets folate receptor
Sodium $\alpha$ -D-glucoheptonate dihydrate	Not specified	Stabilizer
Stannous chloride (E512)	Not specified	Reducing agent for technetium-99m
Hydrochloric acid (E507)	For pH adjustment	pH adjustment
Sodium hydroxide (E524)	For pH adjustment	pH adjustment

Data sourced from the European Medicines Agency Assessment Report for **Folcepri**.[\[1\]](#)

Table 2: Quality Control Specifications for  $^{99m}\text{Tc}$ -Etarfolatide

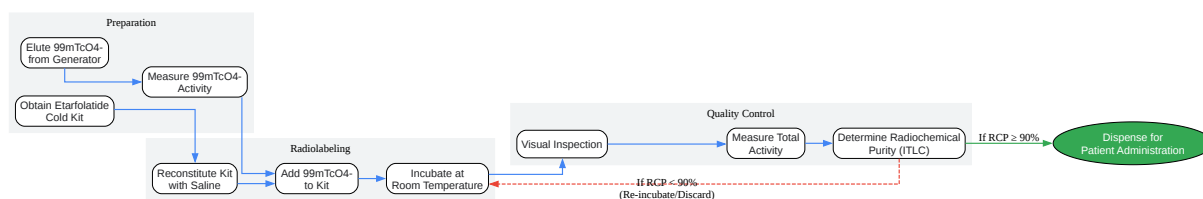
Parameter	Specification	Method
Appearance	Clear, colorless solution, free of particulate matter	Visual Inspection
pH	4.5 - 7.0	pH meter or pH-indicator strips
Radiochemical Purity (RCP)	$\geq 90\%$	Instant Thin-Layer Chromatography (ITLC-SG)
Free Pertechnetate ( $^{99m}\text{TcO}_4^-$ )	$\leq 5\%$	ITLC-SG with Acetone
Hydrolyzed-Reduced $^{99m}\text{Tc}$ ( $^{99m}\text{TcO}_2$ )	$\leq 5\%$	ITLC-SG with Saline

Table 3: Stability of Radiolabeled  $^{99m}\text{Tc}$ -Etarfolatide

Storage Condition	Time Post-Labeling	Radiochemical Purity
Room Temperature	1 hour	> 95%
Room Temperature	6 hours	> 90%
Room Temperature	8 hours	Typically remains > 90%

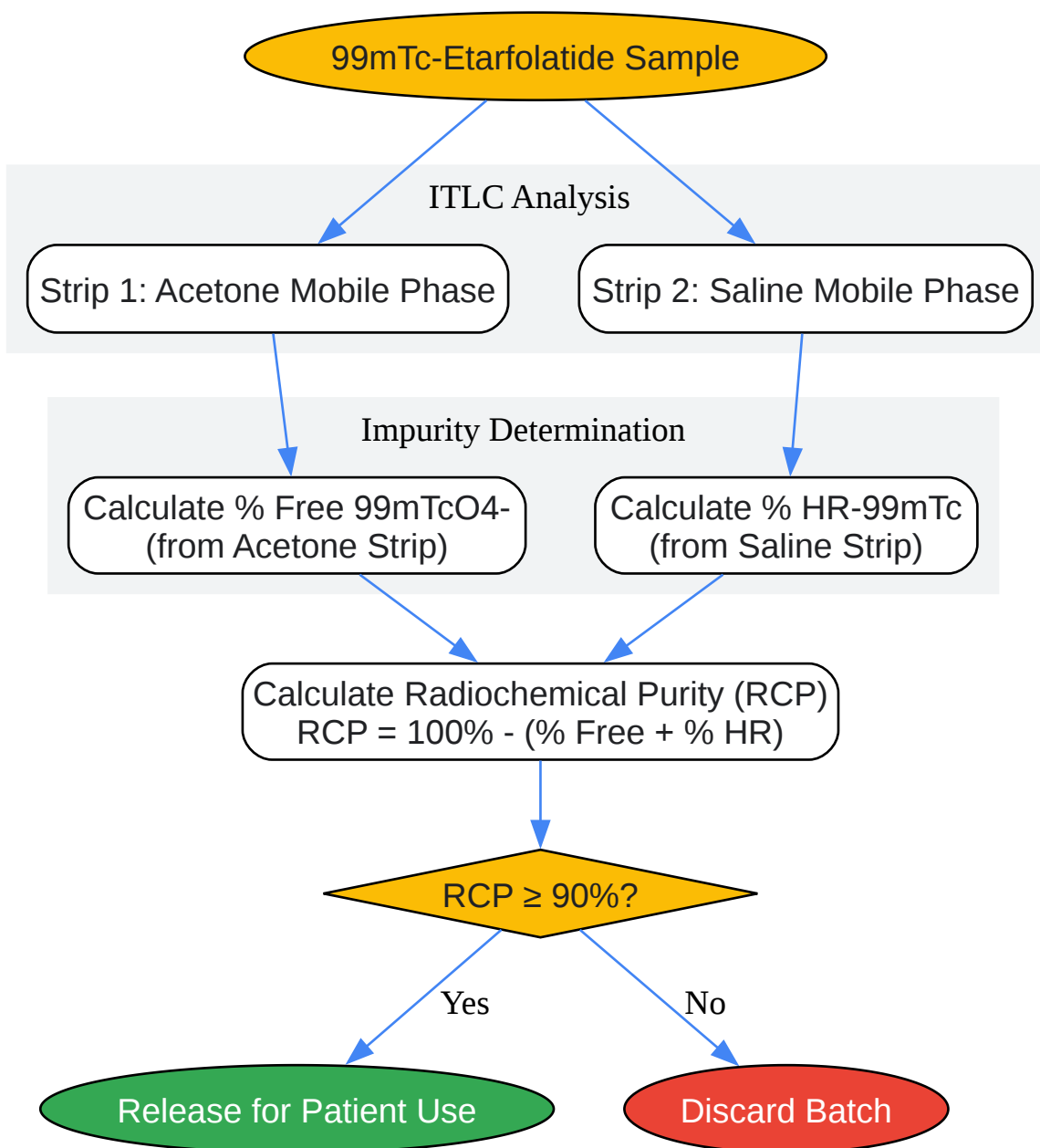
Note: Stability data is based on typical performance of  $^{99m}\text{Tc}$ -labeled radiopharmaceuticals and may vary. It is recommended to use the product within 6-8 hours of preparation.

## Visualizations



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Caption: Experimental workflow for the radiolabeling of etarfolatide with technetium-99m.



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Caption: Logical workflow for the quality control testing of <sup>99m</sup>Tc-etarfolatide.

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## References

- 1. [ema.europa.eu](https://ema.europa.eu) [[ema.europa.eu](https://ema.europa.eu)]
- 2. Folcepri | European Medicines Agency (EMA) [[ema.europa.eu](https://ema.europa.eu)]
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